molecular formula C36H75N B092211 Dioctadecylamine CAS No. 112-99-2

Dioctadecylamine

Cat. No.: B092211
CAS No.: 112-99-2
M. Wt: 522 g/mol
InChI Key: HKUFIYBZNQSHQS-UHFFFAOYSA-N
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Description

C₃₆H₇₅N . It is a fatty amine derivative, characterized by its long hydrocarbon chains, which contribute to its hydrophobic properties. This compound is known for its ability to self-organize into plate-like structures in aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dioctadecylamine can be synthesized through the reaction of octadecylamine with octadecyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced by the hydrogenation of octadecyl nitrile. This process involves the reduction of the nitrile group to an amine group using hydrogen gas in the presence of a catalyst such as nickel or palladium. The reaction is carried out at elevated temperatures and pressures to achieve high yields .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

Scientific Research Applications

Dioctadecylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including lipids and polymers.

    Biology: this compound is utilized in the preparation of liposomes and cationic lipids, which are essential for drug delivery systems.

    Medicine: It is used in the formulation of lipid-based drug delivery systems, enhancing the bioavailability of hydrophobic drugs.

    Industry: this compound is employed in the production of surfactants, lubricants, and corrosion inhibitors.

Mechanism of Action

Dioctadecylamine exerts its effects primarily through its hydrophobic interactions. The long hydrocarbon chains allow it to interact with lipid bilayers, making it an effective component in liposome formation. It can also form complexes with metal ions, acting as a chelating agent. The molecular targets and pathways involved include lipid membranes and metal ions .

Comparison with Similar Compounds

    Octadecylamine: A primary amine with a single octadecyl group.

    Didodecylamine: A secondary amine with two dodecyl groups.

    Hexadecylamine: A primary amine with a single hexadecyl group.

Comparison: Dioctadecylamine is unique due to its two long octadecyl chains, which provide greater hydrophobicity and the ability to form more stable structures in aqueous solutions compared to its counterparts. This makes it particularly useful in applications requiring strong hydrophobic interactions, such as in the formation of liposomes and surfactants .

Properties

IUPAC Name

N-octadecyloctadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H75N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUFIYBZNQSHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H75N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059425
Record name 1-Octadecanamine, N-octadecyl-
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Molecular Weight

522.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112-99-2
Record name Dioctadecylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112-99-2
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Record name Dioctadecylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octadecanamine, N-octadecyl-
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Record name 1-Octadecanamine, N-octadecyl-
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Record name Dioctadecylamine
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Record name DISTEARYLAMINE
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Synthesis routes and methods

Procedure details

The crude dioctadecylcyanamide (38 g) was suspended in 2.75 M H2SO4 (150 mL) and the mixture was refluxed for 2.5 h. After cooling to room temperature H2O (100 mL), 30% NaOH (100 mL) and CHCl3 (300 mL) were added. The organic phase was separated, dried and evaporated. The solid residue was suspended in Et2O and stirred for 1 h. The solid was filtered and washed with to give the desired compound (15.3 g; 29.3 mmol). Yield 48%. K.F.: 0.20%. The 1H-NMR, 13C-NMR, MS and IR spectra were consistent with the structure.
Name
dioctadecylcyanamide
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
48%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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